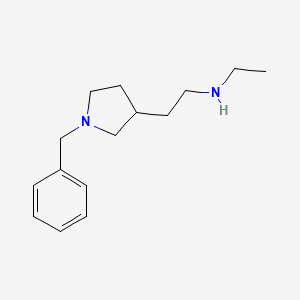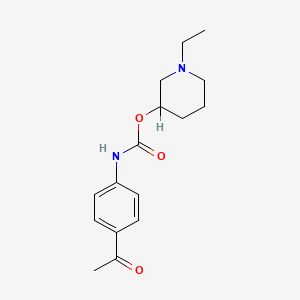
N-(3-Bromo-5-methyl-2-pyridyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-(3-Bromo-5-methyl-2-pyridyl)thiourea typically involves the reaction of 3-bromo-5-methyl-2-pyridine with thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. After completion, the product is purified through recrystallization .
Chemical Reactions Analysis
N-(3-Bromo-5-methyl-2-pyridyl)thiourea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .
Scientific Research Applications
N-(3-Bromo-5-methyl-2-pyridyl)thiourea has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Bromo-5-methyl-2-pyridyl)thiourea involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
N-(3-Bromo-5-methyl-2-pyridyl)thiourea can be compared with similar compounds such as N-(5-Bromo-3-methyl-2-pyridyl)thiourea. While both compounds share similar structures, the position of the bromine atom can influence their reactivity and applications. This compound is unique due to its specific substitution pattern, which can affect its chemical and biological properties .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable reagent in both academic and industrial settings.
Properties
Molecular Formula |
C7H8BrN3S |
|---|---|
Molecular Weight |
246.13 g/mol |
IUPAC Name |
(3-bromo-5-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C7H8BrN3S/c1-4-2-5(8)6(10-3-4)11-7(9)12/h2-3H,1H3,(H3,9,10,11,12) |
InChI Key |
YISGTNGIIXFOQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)NC(=S)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


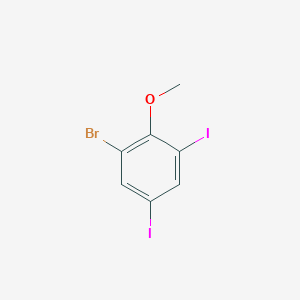
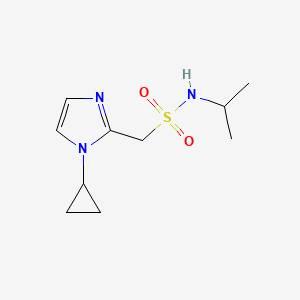
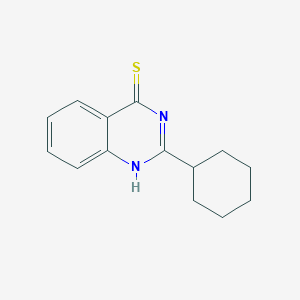
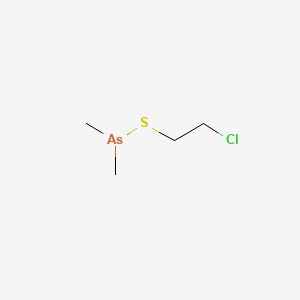
![Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester](/img/structure/B13966459.png)

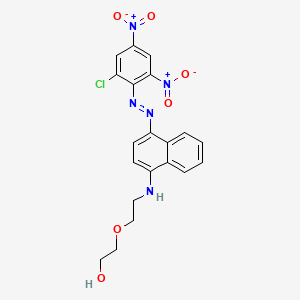
![1h-Pyrazolo[1,5-a]indole](/img/structure/B13966487.png)
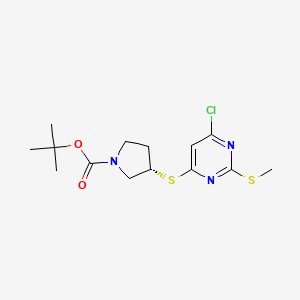

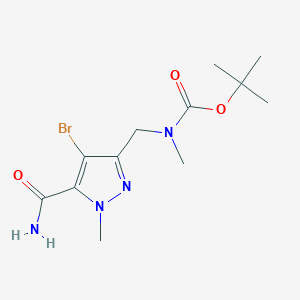
![[2-Methyl-3-(propan-2-yl)phenyl]methanol](/img/structure/B13966499.png)
